molecular formula C11H22N2O2 B7986276 1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(R)-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7986276
M. Wt: 214.30 g/mol
InChI Key: GVLRIJRSHPBDMX-LLVKDONJSA-N
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Description

1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes a pyrrolidine ring, a hydroxyethyl group, and an isopropylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of a pyrrolidine derivative with an isopropylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The amino group can participate in substitution reactions to form new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.

Scientific Research Applications

1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and isopropylamino groups play a crucial role in binding to these targets, leading to changes in their activity. This can result in various biological effects, such as modulation of neurotransmitter release or inhibition of specific metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-{®-3-[(2-Hydroxy-ethyl)-methyl-amino]-pyrrolidin-1-yl}-ethanone
  • 1-{®-3-[(2-Hydroxy-ethyl)-ethyl-amino]-pyrrolidin-1-yl}-ethanone
  • 1-{®-3-[(2-Hydroxy-ethyl)-propyl-amino]-pyrrolidin-1-yl}-ethanone

Uniqueness

1-{®-3-[(2-Hydroxy-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the isopropylamino group, in particular, differentiates it from similar compounds and contributes to its specific interactions with molecular targets.

Properties

IUPAC Name

1-[(3R)-3-[2-hydroxyethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-9(2)13(6-7-14)11-4-5-12(8-11)10(3)15/h9,11,14H,4-8H2,1-3H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLRIJRSHPBDMX-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCO)[C@@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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